Cas no 898759-26-7 (3-methyl-1-oxazol-2-yl-pentan-1-one)

3-methyl-1-oxazol-2-yl-pentan-1-one is a versatile organic compound characterized by its unique oxazol-2-yl and pentan-1-one functional groups. It exhibits excellent stability, enabling its use in various chemical reactions. Its modular structure facilitates synthetic transformations, making it a valuable intermediate in the synthesis of complex organic molecules. The compound's distinct properties contribute to its potential applications in pharmaceuticals, agrochemicals, and materials science.
3-methyl-1-oxazol-2-yl-pentan-1-one structure
898759-26-7 structure
Product name:3-methyl-1-oxazol-2-yl-pentan-1-one
CAS No:898759-26-7
MF:C9H13NO2
Molecular Weight:167.205
MDL:MFCD07699329
CID:1946088
PubChem ID:24723622

3-methyl-1-oxazol-2-yl-pentan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(3-METHYLVALERYL)OXAZOLE
    • 3-methyl-1-oxazol-2-yl-pentan-1-one
    • LogP
    • 3-methyl-1-(1,3-oxazol-2-yl)pentan-1-one
    • DTXSID90642059
    • AKOS006286345
    • 2-(3-Methylvaleryl )oxazole
    • 898759-26-7
    • MFCD07699329
    • MDL: MFCD07699329
    • インチ: InChI=1S/C9H13NO2/c1-3-7(2)6-8(11)9-10-4-5-12-9/h4-5,7H,3,6H2,1-2H3
    • InChIKey: HHKDXGFCXBZJTN-UHFFFAOYSA-N
    • SMILES: CCC(C)CC(=O)C1=NC=CO1

計算された属性

  • 精确分子量: 167.094628657Da
  • 同位素质量: 167.094628657Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 159
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 43.1Ų

3-methyl-1-oxazol-2-yl-pentan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
202615-1g
2-(3-Methylvaleryl)oxazole
898759-26-7 97%
1g
£554.00 2022-03-01
abcr
AB362733-2g
2-(3-Methylvaleryl)oxazole, 97%; .
898759-26-7 97%
2g
€1400.00 2025-02-15
A2B Chem LLC
AH87980-1g
2-(3-Methylvaleryl)oxazole
898759-26-7 97%
1g
$660.00 2024-04-19
A2B Chem LLC
AH87980-2g
2-(3-Methylvaleryl)oxazole
898759-26-7 97%
2g
$973.00 2024-04-19
Crysdot LLC
CD11024275-5g
2-(3-Methylvaleryl)oxazole
898759-26-7 95+%
5g
$1401 2024-07-19
Chemenu
CM297504-1g
2-(3-Methylvaleryl)oxazole
898759-26-7 95%
1g
$*** 2023-03-29
abcr
AB362733-2 g
2-(3-Methylvaleryl)oxazole, 97%; .
898759-26-7 97%
2g
€1400.00 2023-04-26
abcr
AB362733-1g
2-(3-Methylvaleryl)oxazole, 97%; .
898759-26-7 97%
1g
€954.60 2025-02-15
Ambeed
A163154-1g
2-(3-Methylvaleryl)oxazole
898759-26-7 95+%
1g
$517.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1781596-1g
2-(3-Methylvaleryl)oxazole
898759-26-7 98%
1g
¥38653.00 2024-04-26

3-methyl-1-oxazol-2-yl-pentan-1-one 関連文献

3-methyl-1-oxazol-2-yl-pentan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 898759-26-7 and Product Name 3-methyl-1-oxazol-2-yl-pentan-1-one

Compound with the CAS number 898759-26-7 and the product name 3-methyl-1-oxazol-2-yl-pentan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular medicine. The presence of an oxazole ring and a pentanone moiety in its molecular structure endows it with distinct chemical properties that make it a valuable candidate for further exploration.

The 3-methyl-1-oxazol-2-yl-pentan-1-one structure is particularly intriguing because of its ability to interact with biological targets in a manner that is both specific and potent. The oxazole ring, a heterocyclic compound containing oxygen, nitrogen, and carbon atoms, is known for its stability and versatility in forming hydrogen bonds with biological molecules. This feature makes it an excellent scaffold for designing molecules that can modulate biological pathways effectively.

In recent years, there has been a growing interest in the development of small molecules that can selectively target disease-related pathways without causing significant side effects. The 3-methyl-1-oxazol-2-yl-pentan-1-one compound has shown promise in this regard, particularly in the context of neurological disorders. Studies have indicated that compounds with similar structural motifs can interact with enzymes and receptors involved in neurodegenerative diseases, offering potential therapeutic benefits.

One of the most exciting aspects of this compound is its potential role in the development of new drugs targeting inflammation-related diseases. Inflammation is a key pathological process underlying many chronic conditions, including arthritis, cardiovascular diseases, and certain types of cancer. The 3-methyl-1-oxazol-2-yl-pentan-1-one compound has been found to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This discovery aligns well with the current trend towards developing targeted therapies that address the root causes of inflammation rather than merely alleviating symptoms.

The synthesis of 3-methyl-1-oxazol-2-yl-pentan-1-one involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the oxazole ring through a condensation reaction between an appropriate aldehyde or ketone derivative and a hydroxamic acid derivative. Subsequent functional group transformations are then employed to introduce the pentanone moiety, resulting in the desired final product.

The chemical properties of 3-methyl-1-oxazol-2-yl-pentan-1-one make it an excellent candidate for further structural optimization. By modifying various functional groups within its molecular framework, researchers can fine-tune its biological activity and improve its pharmacokinetic properties. This approach is particularly relevant in drug discovery, where lead optimization is a critical step in developing a successful therapeutic agent.

Recent studies have also explored the potential applications of 3-methyl-1-oxazol-2-yl-pentan-1-one in the field of materials science. Its unique structural features make it suitable for use as a building block in the synthesis of advanced materials with tailored properties. For instance, it has been investigated as a precursor for polymers that exhibit enhanced mechanical strength and thermal stability.

The biodegradability and environmental impact of 3-methyl-1-oxtaxol 2 yl pentan 1 one are also important considerations in its development as a pharmaceutical or industrial compound. Preliminary studies suggest that it degrades relatively quickly under normal environmental conditions, minimizing potential ecological risks. This characteristic is particularly valuable for compounds intended for widespread use in various applications.

In conclusion,3-methyl 1 oxazol 2 yl pentan 1 one represents a significant advancement in chemical biology and pharmaceutical research Its unique structural features and versatile applications make it an attractive candidate for further exploration In particular its potential role in developing targeted therapies for neurological disorders and anti-inflammatory treatments underscores its importance as a research tool and future therapeutic agent

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Amadis Chemical Company Limited
(CAS:898759-26-7)3-methyl-1-oxazol-2-yl-pentan-1-one
A1188883
Purity:99%
はかる:1g
Price ($):465.0